molecular formula C12H13N3O3S B2558176 Ethyl 2-((7-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)acetate CAS No. 306979-25-9

Ethyl 2-((7-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)acetate

Cat. No.: B2558176
CAS No.: 306979-25-9
M. Wt: 279.31
InChI Key: IXHCALYUNCMXQO-UHFFFAOYSA-N
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Description

Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrido1,2-atriazin core with a methyl group at the 7-position and an ethyl sulfanylacetate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-aminopyridine as the starting material.

  • Condensation Reaction: The 2-aminopyridine is condensed with ethoxymethylenemalonate diethyl ester to form aminomethylene malonate.

  • Conversion to Intermediate: The aminomethylene malonate is then converted to ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in the presence of catalytic 2-chlorobenzoic acid at 250°C.

  • Final Steps: Further reactions and modifications lead to the formation of Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrido1,2-atriazin core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents at specific positions.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions. Medicine: Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • Ethyl 2-((6-methyl-4-oxo-4H-pyrido: 1,2-atriazin-2-yl)sulfanyl)acetate: Similar structure with a methyl group at a different position.

  • Ethyl 2-((7-methyl-4-oxo-4H-pyrido: 1,2-atriazin-2-yl)acetate: Similar core structure but lacking the sulfanyl group.

Uniqueness: Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-3-18-10(16)7-19-11-13-9-5-4-8(2)6-15(9)12(17)14-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHCALYUNCMXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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